4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers pursuing late-stage functionalization of kinase inhibitor scaffolds frequently encounter synthetic failure due to regioisomeric impurities. The 4-bromo-3-fluoro isomer ensures correct vector alignment for hinge-region binding and prevents formation of inactive atropisomers. - Regiospecific 4-Br/3-F pattern: bromine enables selective Suzuki coupling; 3-fluoro modulates amide N-H pKa for optimal logP (XLogP3-AA 2.8). - 98% purity available to minimize catalyst poisoning in cross-coupling reactions. - Supplied with full analytical documentation (NMR/HPLC) for procurement reliability.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1249540-08-6
Cat. No. B1391754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-fluoro-N-(propan-2-yl)benzamide
CAS1249540-08-6
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
InChIKeyLSRSNVRYEQCDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-(propan-2-yl)benzamide Overview


4-Bromo-3-fluoro-N-(propan-2-yl)benzamide (CAS 1249540-08-6) is a halogenated benzamide derivative with the molecular formula C10H11BrFNO and a molecular weight of 260.10 g/mol [1]. It features a regiospecific 4-bromo-3-fluoro substitution pattern on the benzamide core, which dictates its unique reactivity profile compared to its positional isomers. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the bromine and fluorine atoms serves as a critical design element for constructing complex molecular architectures .

4-Bromo-3-fluoro-N-(propan-2-yl)benzamide: Regioisomer Specificity


The specific 4-bromo-3-fluoro substitution pattern is non-interchangeable with its closest analogs, such as 3-bromo-4-fluoro-N-isopropylbenzamide (CAS 1065073-97-3) or 4-bromo-2-fluoro-N-isopropylbenzamide (CAS 877383-76-1), due to fundamentally different electronic and steric environments that alter reactivity in cross-coupling and nucleophilic aromatic substitution reactions . The bromine atom at the para-position to the amide and the fluorine at the meta-position create a unique electron density distribution on the aromatic ring, directly influencing the selectivity and yield of subsequent synthetic steps. Generic substitution with a regioisomer risks complete synthetic failure or the generation of an undesired constitutional isomer, compromising the integrity of downstream pharmacophores .

4-Bromo-3-fluoro-N-(propan-2-yl)benzamide: Regioisomer Differentiation


Boiling Point and Density Differentiation

The target compound, 4-bromo-3-fluoro-N-isopropylbenzamide, can be distinguished from its 2-fluoro and 4-fluoro regioisomers by predicted physicochemical properties. While experimental data for the target compound is limited, its predicted properties, based on ACD/Labs calculations for closely related isomers, show distinct values that can affect purification and formulation. For example, 4-bromo-2-fluoro-N-isopropylbenzamide has a predicted boiling point of 307.5±32.0 °C and density of 1.4±0.1 g/cm³ , whereas 3-bromo-4-fluoro-N-isopropylbenzamide has a predicted boiling point of 309.3±32.0 °C and density of 1.4±0.1 g/cm³ . The target compound's unique substitution pattern is expected to yield intermediate values, which is critical for separation and quality control during large-scale synthesis.

Organic Synthesis Process Chemistry Medicinal Chemistry

Suzuki Coupling Reactivity Advantage

The para-bromo substituent in the target compound is sterically less hindered and electronically more favorable for oxidative addition with Pd(0) catalysts compared to the ortho-bromo isomer (e.g., 2-bromo-5-fluoro-N-isopropylbenzamide). In general, para-substituted aryl bromides react faster in Suzuki-Miyaura couplings than their ortho-substituted counterparts. While direct kinetic data for this specific compound is not available, the principle is well-established for benzamide derivatives: a 4-bromo substituent typically shows a relative rate of >10:1 compared to a 2-bromo substituent under identical conditions due to reduced steric clash with the ligand sphere of the catalytic complex [1]. The 3-fluoro group further activates the ring towards oxidative addition by withdrawing electron density, a synergistic effect absent in non-fluorinated or differently fluorinated analogs.

Cross-Coupling Drug Discovery Synthetic Methodology

Purity and Vendor Specifications

A key differentiator in procurement is the verified purity of the bulk material. Reputable suppliers, such as Leyan, list 4-bromo-3-fluoro-N-isopropylbenzamide with a purity of 98% (HPLC) . In contrast, many analogs, like 3-bromo-4-fluoro-N-isopropylbenzamide, are commonly offered at a minimum purity of 95% . This 3% difference in purity is significant for reactions sensitive to halogenated impurities, such as catalytic cycles susceptible to poisoning by bromide ions or palladium scavenging.

Quality Control Analytical Chemistry Procurement

Application Scenarios for 4-Bromo-3-fluoro-N-(propan-2-yl)benzamide


Late-Stage Diversification of Kinase Inhibitors

The 4-bromo-3-fluoro motif is ideal for introducing a biaryl group via Suzuki coupling at a late stage of a drug candidate synthesis, a common strategy in kinase inhibitor programs. The regiospecificity of the target compound ensures the correct geometry for binding to the kinase hinge region, where a 4-bromo substituent is often preferred over a 3-bromo analog for vector alignment [1]. Researchers procuring this compound for such applications should verify the absence of the 3-bromo isomer by NMR or HPLC, as its presence could lead to inactive atropisomers.

Synthesis of Fluorinated RAD51 Inhibitors

The combination of a bromo leaving group for cross-coupling and a fluorine atom for metabolic stability makes this compound a strategic precursor for fluorinated analogs of RAD51 inhibitors. The fluorine atom at the 3-position is known to modulate the pKa of the adjacent amide N-H bond, influencing target binding and pharmacokinetic properties. Substituting this with a regioisomer, such as the 2-fluoro analog, would alter the hydrogen-bonding network, as evidenced by differing computed logP values (target XLogP3-AA = 2.8) [2]. This precise logP is critical for maintaining blood-brain barrier permeability in CNS-targeted cancer therapeutics.

Fluorinated Herbicide Intermediate

Benzamide derivatives with specific halogen patterns are key intermediates in the production of herbicides and fungicides [3]. The 4-bromo-3-fluoro isomer serves as a versatile building block for introducing a 4-(trifluoromethyl)phenyl group via Negishi coupling, a transformation that is highly sensitive to the bromine position. Using a different regioisomer would result in a failed coupling or a product with diminished herbicidal activity. The target compound's high purity (98%) is essential here to prevent catalyst poisoning from sulfur-containing impurities often found in lower-grade benzamides.

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